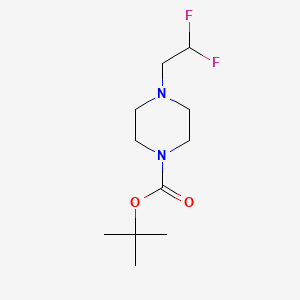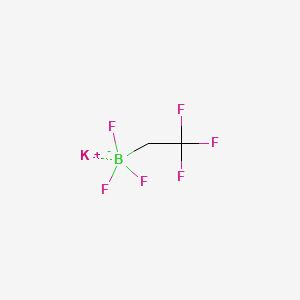
2,2,2-Trifluoroéthane-2-trifluoroborate de potassium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(2,2,2-trifluoroethyl)borate is an organoboron compound that contains an anion with the general formula [RBF3]−. This compound is known for its stability in air and moisture, making it a valuable reagent in organic synthesis. It is often used as an alternative to boronic acids, boronate esters, and organoboranes, particularly in Suzuki-Miyaura coupling reactions .
Applications De Recherche Scientifique
Potassium trifluoro(2,2,2-trifluoroethyl)borate has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Potassium 2,2,2-trifluoroethane-2-trifluoroborate, also known as Potassium trifluoro(2,2,2-trifluoroethyl)borate, is a complex compound with a molecular formula of C2H2BF6K
Mode of Action
Organotrifluoroborates are known to be versatile and stable boronic acid surrogates , suggesting that this compound may interact with its targets in a similar manner.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium trifluoro(2,2,2-trifluoroethyl)borate can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of boronic acids with potassium bifluoride (KHF2) to form trifluoroborate salts . Another method includes the in situ reaction of n-butyllithium (n-BuLi) with dibromo- or diiodomethane in the presence of trialkyl borates, followed by treatment with KHF2 .
Industrial Production Methods
Industrial production of potassium 2,2,2-trifluoroethane-2-trifluoroborate typically involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving crystallization techniques for purification .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro(2,2,2-trifluoroethyl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: It acts as a nucleophile in substitution reactions with electrophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with potassium 2,2,2-trifluoroethane-2-trifluoroborate include palladium catalysts for cross-coupling reactions and strong bases for nucleophilic substitutions . Typical reaction conditions involve mild temperatures and the presence of a suitable solvent.
Major Products
The major products formed from reactions involving potassium 2,2,2-trifluoroethane-2-trifluoroborate include various substituted aromatic and aliphatic compounds, depending on the specific electrophiles used in the reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium ethyltrifluoroborate
Uniqueness
Potassium trifluoro(2,2,2-trifluoroethyl)borate is unique due to its specific trifluoroethane group, which imparts distinct reactivity and stability compared to other trifluoroborate salts. Its ability to form stable crystalline solids and its compatibility with various reaction conditions make it a preferred reagent in many synthetic applications .
Propriétés
IUPAC Name |
potassium;trifluoro(2,2,2-trifluoroethyl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BF6.K/c4-2(5,6)1-3(7,8)9;/h1H2;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCXHAGAWUNMMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC(F)(F)F)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BF6K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
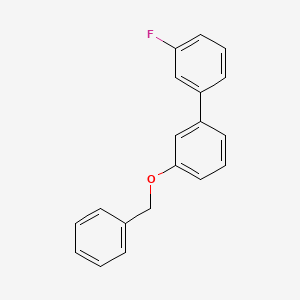
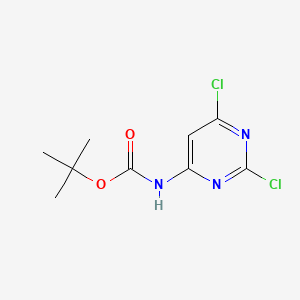
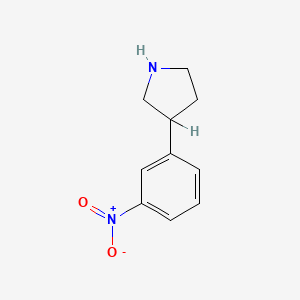
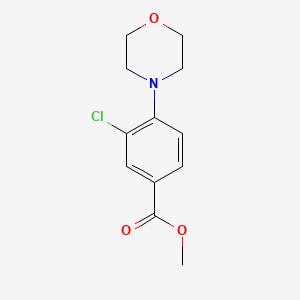
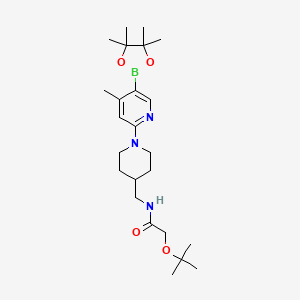
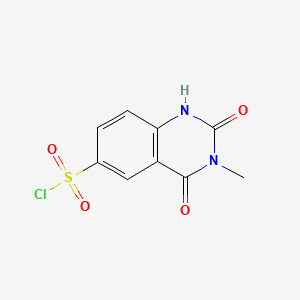
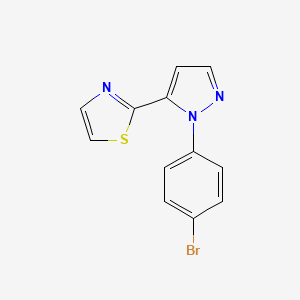
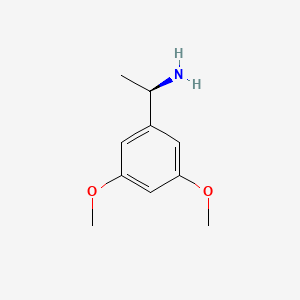
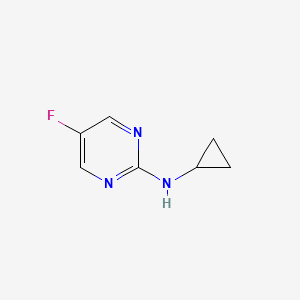
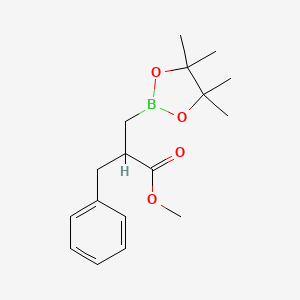
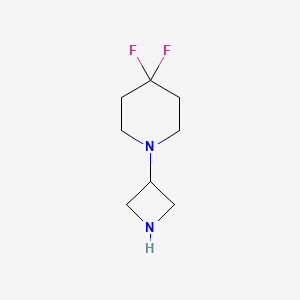
![1-Bromo-6-chloroimidazo[1,5-a]pyrazine](/img/structure/B580933.png)
![Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B580935.png)
